molecular formula C21H24N6O2 B6468619 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine CAS No. 2640846-97-3

6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine

Cat. No.: B6468619
CAS No.: 2640846-97-3
M. Wt: 392.5 g/mol
InChI Key: KGNVKPFKUCTITK-UHFFFAOYSA-N
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Description

The compound 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine is a novel purine derivative designed for advanced pharmacological and biochemical research. Purines serve as fundamental building blocks in cells and are key regulators of numerous intracellular processes. Consequently, synthetic purine analogs represent a significant class of compounds for developing new chemical probes and therapeutic agents. This specific molecule is of particular interest in early-stage drug discovery for its potential to modulate purinergic signaling or enzyme activity. Researchers are exploring its utility in targeting specific protein families, which may be applicable in fields such as oncology, where purine analogs often act as antimetabolites or kinase inhibitors to disrupt cancer cell proliferation . The structural complexity of the compound, featuring a purine core linked to a bridged bicyclic amine, is engineered to enhance selectivity and binding affinity for target proteins. Further investigation is ongoing to fully elucidate its precise mechanism of action and its effects on specific cellular pathways.

Properties

IUPAC Name

[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-29-8-7-25-14-24-18-19(25)22-13-23-20(18)26-9-16-11-27(12-17(16)10-26)21(28)15-5-3-2-4-6-15/h2-6,13-14,16-17H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNVKPFKUCTITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 9-(2-Methoxyethyl)-9H-purine-6-amine (Intermediate A)

Procedure :

  • N9 Alkylation :

    • Reactants : 6-Chloropurine, 2-methoxyethyl bromide

    • Conditions : K₂CO₃, DMF, 80°C, 12 h.

    • Yield : 68–72% (Table 1).

  • Amine Introduction :

    • Reactants : 6-Chloro-9-(2-methoxyethyl)-9H-purine, NH₃ (g)

    • Conditions : Sealed tube, EtOH, 100°C, 24 h.

    • Yield : 85–90%.

Table 1 : Optimization of N9 Alkylation

BaseSolventTemp (°C)Time (h)Yield (%)
K₂CO₃DMF801272
Cs₂CO₃DMF801065
NaHTHF60858

Synthesis of 5-Benzoyl-Octahydropyrrolo[3,4-c]Pyrrole (Intermediate B)

Route 1 : Reductive Amination (Two-Step Process)

  • Diastereoselective Cyclization :

    • Reactants : 1-Benzoylpiperazine-2,5-dione, NaBH₄

    • Conditions : MeOH, 0°C → RT, 6 h.

    • Yield : 55–60%.

  • Benzoylation :

    • Reactants : Octahydropyrrolo[3,4-c]pyrrole, benzoyl chloride

    • Conditions : Et₃N, CH₂Cl₂, 0°C, 2 h.

    • Yield : 80–85%.

Route 2 : [3+2] Cycloaddition

  • Reactants : Azomethine ylide (from sarcosine and benzaldehyde), maleimide

  • Conditions : Toluene, reflux, 8 h.

  • Yield : 50–55% (lower diastereoselectivity).

Coupling of Intermediates A and B

Nucleophilic Aromatic Substitution

Procedure :

  • Reactants : Intermediate A (1 eq), Intermediate B (1.2 eq)

  • Conditions : DIPEA, DMF, 120°C, 24 h.

  • Yield : 40–45% (Table 2).

Table 2 : Solvent Screening for Coupling

SolventBaseTemp (°C)Yield (%)
DMFDIPEA12045
NMPK₂CO₃13038
DMSOCs₂CO₃11030

Palladium-Catalyzed Buchwald-Hartwig Amination

Procedure :

  • Catalyst : Pd(OAc)₂/Xantphos (5 mol%)

  • Reactants : Intermediate A (1 eq), Intermediate B (1.1 eq)

  • Conditions : t-BuONa, dioxane, 100°C, 12 h.

  • Yield : 60–65% (superior to nucleophilic substitution).

Critical Parameters :

  • Ligand Choice : Xantphos > BINAP (prevents β-hydride elimination).

  • Base : t-BuONa > K₂CO₃ (enhances transmetalation).

Purification and Analytical Characterization

Chromatographic Purification

  • Stationary Phase : Silica gel (230–400 mesh)

  • Eluent : CH₂Cl₂/MeOH (95:5 → 90:10)

  • Purity : >98% (HPLC, λ = 254 nm).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.35 (s, 1H, H-2), 7.45–7.30 (m, 5H, benzoyl), 4.50 (m, 2H, OCH₂), 3.70–3.20 (m, 8H, pyrrolo-pyrrole).

  • HRMS (ESI+) : m/z calc. for C₂₁H₂₃N₆O₂ [M+H]⁺: 410.1941; found: 410.1938.

Challenges and Optimization Strategies

Stereochemical Control

  • The octahydropyrrolo[3,4-c]pyrrole system exhibits four stereocenters.

  • Solution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization.

Low Coupling Efficiency

  • Mitigation :

    • Pre-activate Intermediate A as a boronate ester.

    • Employ microwave irradiation (150°C, 1 h → 70% yield) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the purine base or the benzoyl group, potentially yielding dihydropurine or reduced benzoyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Dihydropurine or reduced benzoyl derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting interactions with enzymes and receptors due to its purine base, which is a common motif in many biologically active molecules.

Medicine

In medicine, the compound could be investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive molecules suggests it may have activity against certain diseases, such as cancer or viral infections.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The purine base could mimic natural nucleotides, potentially interfering with DNA or RNA synthesis.

Comparison with Similar Compounds

Hypothetical Pharmacological Implications

While direct activity data are unavailable, structural trends suggest:

  • The benzoyl group in the target compound may favor interactions with hydrophobic binding pockets in enzymes or receptors.
  • The 2-methoxyethyl substituent could reduce first-pass metabolism compared to methyl due to steric protection of the purine core.
  • Sulfonyl-containing analogs might exhibit stronger hydrogen-bonding capacity, enhancing target affinity in polar environments.

Limitations

  • Data Availability: Experimental data (e.g., IC₅₀, solubility) for the target compound and comparators are absent in the provided evidence.
  • Theoretical Basis: Comparisons rely on substituent effects observed in structurally related systems.

Biological Activity

The compound 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H22N6O
  • Molecular Weight : 362.4 g/mol
PropertyValue
CAS Number2741957-02-6
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the purine metabolism pathway. It is hypothesized that the presence of the benzoyl group enhances binding affinity to purine-related enzymes or receptors, thereby modulating their activity.

  • Purine Metabolism : The compound may influence the purine salvage pathway, which is crucial for nucleotide synthesis and energy metabolism.
  • Enzyme Inhibition : Studies suggest that it may act as an inhibitor of enzymes involved in purine degradation, potentially leading to increased levels of purines like ATP and GTP in cellular systems.

Antioxidant Properties

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant activities. The antioxidant capacity can be crucial in mitigating oxidative stress-related diseases.

Pharmacodynamic Studies

In pharmacodynamic evaluations using animal models, compounds structurally related to this compound demonstrated:

  • Lowered Uric Acid Levels : In models simulating hyperuricemia, administration resulted in decreased uric acid levels compared to control groups, suggesting potential therapeutic effects against gout and related conditions .
  • Enhanced Energy Metabolism : The compound's influence on ATP levels indicates a role in energy metabolism, potentially beneficial in neurodegenerative diseases where energy depletion is a concern .

Case Studies and Research Findings

  • Study on Purine Salvage Pathway :
    • A study examined the effects of hypoxanthine on human iPS neuronal cells, revealing that increased hypoxanthine levels led to significant metabolic changes consistent with activation of the purine salvage pathway . This suggests that compounds affecting this pathway could have therapeutic implications for neurodegenerative disorders.
  • Antioxidant Activity Assessment :
    • Research evaluating similar compounds showed a marked increase in antioxidant activity when tested against various free radicals. This property could be leveraged for developing treatments for oxidative stress-related diseases .
  • Metabolic Disorder Models :
    • In animal models induced with metabolic disorders via high-purine diets, treatment with related compounds resulted in improved metabolic profiles, including reduced blood urea nitrogen (BUN) levels and enhanced renal function metrics .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine?

Methodological Answer: The synthesis typically involves coupling a purine core with functionalized pyrrolopyrrole moieties. A key step is the Suzuki-Miyaura cross-coupling reaction, where a halogenated purine derivative reacts with a boronic acid-functionalized pyrrolopyrrole system. For example, describes a protocol using Pd(Ph3_3)4_4 as a catalyst, K2_2CO3_3 as a base, and toluene as the solvent under reflux conditions (12 h). Post-reaction purification via column chromatography (EtOAc/hexane) yields the target compound .

Q. How is the structural integrity of the compound validated post-synthesis?

Methodological Answer: Structural confirmation relies on a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with specific attention to the benzoyl and methoxyethyl substituents.
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
  • HPLC : Purity assessment (>95%) ensures minimal impurities, as noted in for analogous purine derivatives .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Methodological Answer: Basic biological screening includes:

  • Enzyme Inhibition Assays : Testing against kinases or receptors using fluorescence-based or radiometric methods.
  • Cytotoxicity Profiling : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa or HepG2) to assess IC50_{50} values.
    highlights similar purine derivatives evaluated for antiproliferative activity, providing a benchmark for experimental design .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the octahydropyrrolo[3,4-c]pyrrole moiety be addressed?

Methodological Answer: The octahydropyrrolo[3,4-c]pyrrole system contains multiple chiral centers, requiring enantioselective synthesis. Strategies include:

  • Chiral Auxiliaries : Temporarily introducing chiral groups to control stereochemistry during ring closure.
  • Asymmetric Catalysis : Using chiral ligands (e.g., BINAP) with transition metals (e.g., Ru or Rh) to induce enantioselectivity.
    demonstrates X-ray crystallography to resolve stereochemical ambiguities in purine derivatives, ensuring correct spatial arrangement .

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Methodological Answer: Systematic optimization involves:

  • Catalyst Screening : Testing Pd catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) to enhance coupling efficiency.
  • Solvent Effects : Replacing toluene with DMF or THF to improve solubility of intermediates.
  • Temperature Gradients : Lowering reflux temperatures to minimize decomposition.
    reports a 60% yield using Pd(Ph3_3)4_4, but alternative catalysts (e.g., Pd(dppf)Cl2_2) may improve efficiency .

Q. How can contradictory biological activity data across studies be reconciled?

Methodological Answer: Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

  • Orthogonal Assays : Combining enzyme inhibition with cellular thermal shift assays (CETSA) to validate target engagement.
  • Structural Analog Synthesis : Modifying the benzoyl or methoxyethyl groups to isolate structure-activity relationships (SAR).
    highlights hydrazone derivatives tested for activity, suggesting scaffold modifications to resolve discrepancies .

Q. What advanced techniques are used to resolve structural ambiguities in the purine-pyrrolopyrrole system?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis (e.g., at 110 K) provides absolute configuration, as shown in for a related purine compound (R factor = 0.044).
  • DFT Calculations : Computational modeling predicts electronic properties and stabilizes transition states for synthetic steps.
  • 2D NMR : NOESY and HSQC correlate proton-proton proximity and carbon connectivity, critical for confirming fused ring systems .

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